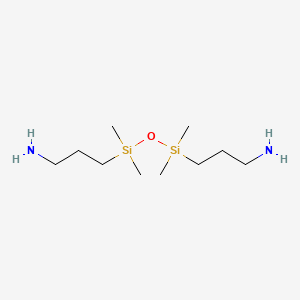

1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXCORHXFPYJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCN)O[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044621 | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2469-55-8 | |

| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybis((3-aminopropyl)dimethylsilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways and mechanisms for 1,3-bis(3-aminopropyl)tetramethyldisiloxane, a versatile organosilicon compound with significant applications in materials science and as a linker in drug development. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support research and development activities.

Primary Synthesis Pathway: Hydrosilylation of N-Protected Allylamine

The most prevalent and industrially significant method for synthesizing this compound involves a two-step process: the platinum-catalyzed hydrosilylation of an N-protected allylamine with 1,1,3,3-tetramethyldisiloxane, followed by the deprotection of the resulting intermediate.

The initial protection of the amine functionality of allylamine is crucial to prevent side reactions with the Si-H groups of the disiloxane. Various protecting groups can be employed, with silyl and benzylidene groups being common choices. The selection of the protecting group can influence reaction conditions and overall yield.

Following the hydrosilylation reaction, the protecting groups are removed to yield the final product. This deprotection step is typically achieved through hydrolysis or alcoholysis.

Reaction Mechanism: The Chalk-Harrod Mechanism

The key step in this synthesis, the hydrosilylation reaction, proceeds via the Chalk-Harrod mechanism. This catalytic cycle, mediated by a platinum complex (e.g., Karstedt's catalyst), involves the following key steps:

-

Oxidative Addition: The Si-H bond of 1,1,3,3-tetramethyldisiloxane adds to the platinum(0) catalyst, forming a platinum(II) hydride complex.

-

Olefin Coordination: The N-protected allylamine coordinates to the platinum center.

-

Migratory Insertion: The coordinated double bond of the allylamine inserts into the platinum-hydride bond. This is typically the rate-determining step and results in an anti-Markovnikov addition, leading to the desired linear aminopropyl chain.

-

Reductive Elimination: The desired silylated amine product is eliminated from the platinum complex, regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data

The following table summarizes quantitative data from various experimental protocols for the hydrosilylation-deprotection synthesis of this compound.

| Protecting Group | Catalyst | Hydrosilylation Temp. (°C) | Deprotection Method | Yield (%) | Purity | Reference |

| N-trimethylsilyl | H₂PtCl₆ solution | 70 | Methanolysis | 84 | Isomer-free | [1] |

| N-triethylsilyl | H₂PtCl₆ solution | Not specified | Ethanolysis followed by hydrolysis | 71 | Isomer-free | [1] |

| N-benzylidene | H₂PtCl₆ solution | 100-150 | Acidic Hydrolysis | Not specified | Contains 13% isomer | [1] |

Experimental Protocols

1.3.1. Synthesis using N-trimethylsilylallylamine[1]

-

Materials: N-trimethylsilylallylamine, 1,1,3,3-tetramethyldisiloxane, 4% isopropyl alcohol solution of H₂PtCl₆·6H₂O, methanol, water.

-

Procedure:

-

A flask is charged with N-trimethylsilylallylamine and the platinum catalyst solution.

-

1,1,3,3-tetramethyldisiloxane is added dropwise at 70°C over 3 hours.

-

The reaction mixture is ripened for one hour at the same temperature.

-

Methanol is added, and the solution is refluxed for one hour for desilylation.

-

Methanol and silyl ether byproducts are distilled off.

-

Water is added to the residue, and the mixture is refluxed for 2 hours.

-

The final product is isolated by vacuum distillation.

-

1.3.2. Synthesis using N-benzylideneallylamine[1]

-

Materials: N-benzylideneallylamine, 1,1,3,3-tetramethyldisiloxane, H₂PtCl₆·6H₂O, hydrochloric acid, sodium hydroxide, toluene.

-

Procedure:

-

A flask is charged with 1,1,3,3-tetramethyldisiloxane and the platinum catalyst and heated to 100°C.

-

N-benzylideneallylamine is added dropwise over 2 hours.

-

The reaction is ripened at 150°C for 3 hours.

-

17% hydrochloric acid is added for hydrolysis and deblocking.

-

The aqueous layer is separated and washed with toluene.

-

Sodium hydroxide solution is added to liberate the free amine.

-

The product is then isolated.

-

Alternative Synthesis Pathways

While the hydrosilylation route is dominant, other synthetic strategies have been considered, though they are less detailed in readily available literature. These alternative pathways offer potential for different starting materials and reaction conditions.

Ammonolysis of 1,3-Bis(3-chloropropyl)tetramethyldisiloxane

This pathway involves the nucleophilic substitution of the chlorine atoms in 1,3-bis(3-chloropropyl)tetramethyldisiloxane with ammonia. This method avoids the use of a platinum catalyst but may require high pressure and temperature to achieve good conversion and can lead to the formation of secondary and tertiary amine byproducts.

Hydrolysis of Cyclic Azasiloxane Precursors

Another potential route involves the synthesis of a cyclic azasiloxane, which is subsequently hydrolyzed to yield the final product. This method is suggested to produce a high-purity product. However, the synthesis of the cyclic precursor can be a multi-step process.

Conclusion

The synthesis of this compound is predominantly achieved through the hydrosilylation of N-protected allylamine with 1,1,3,3-tetramethyldisiloxane, followed by deprotection. This method, particularly when using silyl protecting groups, offers high yields and purity. The reaction proceeds via the well-established Chalk-Harrod mechanism. While alternative pathways such as ammonolysis of a chlorinated precursor and hydrolysis of a cyclic azasiloxane exist, they are less commonly employed and documented. The choice of synthesis route will depend on factors such as desired purity, scale, cost, and available starting materials. This guide provides the foundational knowledge for researchers to select and optimize the synthesis of this important bifunctional organosilicon compound.

References

Spectroscopic Analysis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a versatile organosilicon compound with significant applications in materials science and as a linker in drug development. This document details the interpretation of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Experimental protocols for acquiring this spectroscopic data are also provided.

Molecular Structure and Properties

This compound is characterized by a flexible siloxane backbone with terminal aminopropyl groups. This unique structure imparts both inorganic and organic characteristics to the molecule, making it a valuable building block in the synthesis of various polymers and hybrid materials.

Chemical Structure:

Molecular Formula: C₁₀H₂₈N₂OSi₂

Molecular Weight: 248.52 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its amine, alkyl, and siloxane moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380, ~3300 | Medium | N-H stretching (primary amine) |

| ~2930 | Strong | C-H stretching (aliphatic) |

| ~1590 | Medium | N-H bending (primary amine) |

| ~1255 | Strong | Si-CH₃ bending |

| ~1055 | Very Strong | Si-O-Si stretching (asymmetric) |

| ~800 | Strong | Si-C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons of the methyl and propyl groups. The chemical shifts are influenced by the electronegativity of the neighboring silicon, oxygen, and nitrogen atoms. The following data is based on the analysis of a closely related α,ω-Bis(3-aminopropyl)-polydimethylsiloxane and serves as a strong predictive model for the monomer.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.64 | Triplet | 4H | -CH₂-NH₂ |

| ~1.50 | Multiplet | 4H | -CH₂-CH₂ -CH₂- |

| ~1.12 | Singlet (broad) | 4H | -NH₂ |

| ~0.51 | Triplet | 4H | Si-CH₂ -CH₂- |

| ~0.05 | Singlet | 12H | Si-CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~45.5 | -CH₂-NH₂ |

| ~28.5 | -CH₂-C H₂-CH₂- |

| ~17.0 | Si-C H₂-CH₂- |

| ~0.0 | Si-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.[3][4]

| m/z | Relative Intensity | Assignment |

| 249.1813 | - | [M+H]⁺ (Molecular Ion)[3] |

| 116.0890 | High | [H₂N(CH₂)₃Si(CH₃)₂]⁺ |

| 74.0421 | Very High | [Si(CH₃)₂NH₂]⁺[3] |

| 75.0261 | Low | [Si(CH₃)₃]⁺ (rearrangement) |

| 59.0312 | Low | [Si(CH₃)NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

FT-IR Spectroscopy

Objective: To identify the functional groups in this compound.

Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

-

Sample Preparation: A small drop of neat this compound liquid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology: ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

-

¹H NMR Data Acquisition:

-

The spectrometer is tuned and shimmed for optimal resolution.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry

Objective: To confirm the molecular weight and identify the fragmentation pattern of this compound.

Methodology: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.[3]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Instrumentation: A high-resolution mass spectrometer, such as a QTOF, equipped with an ESI source.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) are optimized to achieve a stable spray and maximize the signal of the protonated molecule [M+H]⁺.

-

Mass spectra are acquired in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), the [M+H]⁺ ion is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then analyzed by the TOF mass analyzer.

-

-

Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. This data is used to confirm the elemental composition and elucidate the fragmentation pathways.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key fragmentation pathway of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bispropylamine | C10H28N2OSi2 | CID 17181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Aminopropyl-Terminated Siloxanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of aminopropyl-terminated siloxanes. These versatile polymers, characterized by a flexible siloxane backbone and reactive terminal aminopropyl groups, are pivotal in a wide array of applications, from industrial coatings and adhesives to advanced drug delivery systems and biomaterials. This document serves as a detailed resource, offering insights into their synthesis, characterization, and functional performance, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes and relationships.

Physicochemical Properties

Aminopropyl-terminated siloxanes, most commonly based on a polydimethylsiloxane (PDMS) backbone, exhibit a unique combination of properties derived from their hybrid organic-inorganic structure. The siloxane chain imparts hydrophobicity, low surface energy, and high flexibility, while the terminal amine groups provide sites for chemical modification and impart a degree of hydrophilicity and reactivity.[1] The physical properties of these polymers can be tailored by controlling the molecular weight of the siloxane chain.

A summary of typical physical properties for various aminopropyl-terminated polydimethylsiloxanes is presented in Table 1.

Table 1: Physicochemical Properties of Aminopropyl-Terminated Polydimethylsiloxanes

| Property | Value | Source(s) |

| Molecular Weight (Mn) | 850 - 900 g/mol | [2] |

| ~2,500 g/mol | [3] | |

| ~16,365 g/mol | [1] | |

| ~27,000 g/mol | [4] | |

| Viscosity (at 25°C) | 10 - 15 cSt | [5] |

| 20 - 30 cSt | [6] | |

| 50 - 60 cSt | [6] | |

| 100 - 120 cSt | [6] | |

| 900 - 1,100 cSt | [6] | |

| 1,800 - 2,200 cSt | [6] | |

| 2,000 cSt | [4] | |

| Density (at 25°C) | 0.98 g/mL | [4][7] |

| Refractive Index (n20/D) | 1.406 - 1.412 | [4][5] |

| Boiling Point | >200 °C | [4][7] |

| Amine Equivalent | 0.07 - 0.09 meq/g (Amine number) | [4] |

Synthesis of Aminopropyl-Terminated Siloxanes

The two primary methods for the synthesis of aminopropyl-terminated siloxanes are anionic ring-opening polymerization of cyclosiloxanes and hydrosilylation of a terminal diene with a hydride-terminated siloxane followed by functional group transformation.

Anionic Ring-Opening Polymerization

This is a widely used method for preparing well-defined aminopropyl-terminated polysiloxanes.[8] The process involves the equilibration of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D4), with a difunctional chain-terminating agent, 1,3-bis(3-aminopropyl)tetramethyldisiloxane, in the presence of a basic catalyst.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]

- 3. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

- 4. researchgate.net [researchgate.net]

- 5. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation | MDPI [mdpi.com]

- 6. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. US6177583B1 - Method for the preparation of aminopropyl or aminoalkyl functional polyalkyl or aryl siloxanes - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile organosilicon compound that plays a crucial role in advanced materials science. Its unique molecular architecture, featuring a flexible siloxane backbone and reactive aminopropyl terminal groups, imparts a desirable combination of properties to various polymeric systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in polymer modification and as a curing agent. While its primary applications lie in materials science, its bifunctional nature suggests potential, albeit less explored, utility in bioconjugation and drug delivery systems.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a central disiloxane (Si-O-Si) bond, with two methyl groups attached to each silicon atom. Each silicon atom is also bonded to a propyl chain, which is terminated by a primary amine group.

Caption: Chemical structure of this compound.

This unique structure confers both inorganic (siloxane) and organic (aminopropyl) characteristics, making it an excellent coupling agent and polymer modifier.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2469-55-8 | [1][2] |

| Molecular Formula | C10H28N2OSi2 | [1][3] |

| Molecular Weight | 248.52 g/mol | [1][3] |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Boiling Point | 132-139 °C at 11 mmHg | [1][4] |

| Density | 0.901 g/mL at 20 °C | [4] |

| Refractive Index | 1.4460-1.4530 at 20 °C | [5] |

| Flash Point | 91 °C | [1] |

| Solubility | Slightly soluble in water | [4][6] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Key Features | Reference |

| FTIR | Conforms to structure | [5][7] |

| ¹H NMR | Confirms the presence of aminopropyl and methyl groups on the siloxane backbone. | [7] |

| ¹³C NMR | Provides detailed information on the carbon skeleton of the molecule. | [7] |

| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. | [7] |

Synthesis of this compound

The synthesis of high-purity this compound is critical to avoid the presence of isomers that can negatively impact its performance, particularly in applications requiring high thermal stability. A common and effective method involves a hydrosilylation reaction.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed method for the synthesis of this compound, adapted from established patent literature. This method is designed to produce a high-purity product free of undesirable isomers.

Materials:

-

N-trimethylsilylallylamine

-

1,1,3,3-Tetramethyldisiloxane

-

4% Isopropyl alcohol solution of H₂PtCl₆·6H₂O (Platinum catalyst)

-

Methanol

-

Ethanol

-

Triethylethoxysilane

-

Water

Procedure:

-

Hydrosilylation:

-

In a 1-liter glass flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, charge 129.3 g (1.0 mol) of N-trimethylsilylallylamine and 0.98 g of the platinum catalyst solution.

-

From the dropping funnel, add 67.2 g (0.5 mol) of 1,1,3,3-tetramethyldisiloxane dropwise to the flask at 70°C over 3 hours.

-

After the addition is complete, allow the reaction solution to ripen for one hour at the same temperature.

-

-

Desilylation:

-

To the reaction solution, add 64.0 g of methanol.

-

Reflux the solution for one hour to effect desilylation.

-

-

Purification:

-

Transfer the reaction solution to a distillation apparatus.

-

Distill off the ethanol and triethylethoxysilane under atmospheric pressure.

-

Add 10 g of water to the remaining solution and reflux for 2 hours.

-

Perform vacuum distillation to collect the fraction at 91-93°C/1.5 mmHg.

-

This process yields high-purity this compound.

Applications in Materials Science

The dual functionality of this compound makes it a valuable component in the formulation of high-performance polymers.

Modification of Polyimides

The incorporation of this compound into a polyimide backbone results in poly(imide-siloxane) copolymers with enhanced properties. The flexible siloxane segments improve the processability and toughness of the otherwise rigid polyimide, while also imparting lower water absorption and improved adhesive properties.[8][9]

Table of Properties for Poly(imide-siloxane) Copolymers:

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 68-75 °C | [8] |

| Melting Temperature (Tm) (for crystalline variants) | 210 °C | [8] |

| Solubility | Soluble in various organic solvents | [8] |

Detailed Experimental Protocol for Poly(imide-siloxane) Synthesis

This protocol describes the synthesis of a poly(imide-siloxane) copolymer.[9][10]

Materials:

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

4,4'-methylenedianiline (MDA)

-

Bis(3-aminopropyl)-terminated polydimethylsiloxane (PDMS) (can be synthesized using this compound as an end-capper)

-

Tetrahydrofuran (THF)

-

N-methyl-2-pyrrolidone (NMP)

Procedure:

-

Poly(amic acid-siloxane) Synthesis:

-

In a dried 50-mL flask under a nitrogen atmosphere, dissolve MDA and PDMS in THF.

-

Add 6FDA to the solution and stir at 0°C for 1 hour, then at room temperature for 23 hours to form a viscous poly(amic acid-siloxane) solution.

-

-

Imidization:

-

Pour the poly(amic acid-siloxane) solution into distilled water to precipitate the polymer.

-

Collect the precipitate by filtration, wash with distilled water, and dry in a vacuum oven.

-

Thermally imidize the dried powder by stepwise heating in a furnace at 50°C, 100°C, and 150°C for 1 hour at each temperature, followed by a final heating at 250°C for 2 hours to obtain the poly(imide-siloxane).

-

Caption: Workflow for the synthesis of Poly(imide-siloxane) Copolymers.

Curing Agent for Epoxy Resins

The primary amine groups of this compound react readily with the epoxide groups of epoxy resins, making it an effective curing agent.[6] The incorporation of the flexible siloxane backbone into the crosslinked epoxy network can improve the toughness and lower the internal stress of the cured material.[11]

Table of Properties for Epoxy Resins Cured with this compound:

| Property | Effect of using this compound |

| Viscosity of uncured resin | Lowered |

| Flexural Modulus | Decreased |

| Toughness | Improved |

| Coefficient of Thermal Expansion (CTE) | Can be lowered by enabling higher filler loading |

General Experimental Protocol for Curing Epoxy Resins

The following is a general procedure for using this compound as a curing agent for an epoxy resin.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound (curing agent)

-

Mixing container and stirrer

-

Mold

Procedure:

-

Preparation:

-

Ensure a clean and dry workspace with good ventilation.

-

The mold should be clean and dry.

-

-

Mixing:

-

Accurately weigh the epoxy resin and this compound in the appropriate stoichiometric ratio. The exact ratio will depend on the equivalent weights of the specific epoxy resin and the amine hardener.

-

Combine the resin and hardener in a mixing container.

-

Stir slowly and thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[12]

-

-

Pouring and Curing:

-

Pour the mixture into the mold.

-

Allow the mixture to cure at the recommended temperature and time. The curing schedule can vary significantly depending on the specific epoxy system and desired properties. A typical curing cycle might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking.

-

Potential Applications in Drug Development

While the primary applications of this compound are in materials science, its structure as a bifunctional linker warrants consideration for its potential use in drug development. The terminal amine groups can be functionalized to attach to drug molecules, targeting ligands, or other biomolecules.[13][14] The siloxane backbone can provide spacing and flexibility.

Silane-based linkers are being explored in drug delivery and bioconjugation for their stability and versatile chemistry.[15][16] However, to date, there is limited specific research published on the direct application of this compound in targeted drug delivery systems. Further research is needed to explore its biocompatibility, stability in physiological conditions, and efficacy as a linker in this context.

Conclusion

This compound is a valuable and versatile chemical compound with a well-established role in the field of materials science. Its unique combination of a flexible siloxane backbone and reactive amine functionalities allows for the significant enhancement of polymer properties, particularly in polyimides and epoxy resins. The detailed synthetic and application protocols provided in this guide offer a practical resource for researchers and scientists. While its application in drug development is still an emerging area, its molecular structure presents intriguing possibilities for its use as a flexible linker in complex drug delivery systems, warranting further investigation.

References

- 1. This compound | [gelest.com]

- 2. 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane Cas 2469-55-8 | Bis(3-aminopropyl)tetramethyldi [cfmats.com]

- 3. 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bispropylamine | C10H28N2OSi2 | CID 17181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2469-55-8 [chemicalbook.com]

- 5. 1,3-Bis(aminopropyl)tetramethyldisiloxane, 94% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1,3-Bis(aminopropyl)tetramethyldisiloxane, 94% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. This compound(2469-55-8) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Preparation of a Crosslinked Poly(imide-siloxane) for Application to Transistor Insulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dakenchem.com [dakenchem.com]

- 12. teexpert-resin.com [teexpert-resin.com]

- 13. njbio.com [njbio.com]

- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-Phase Compatible Silane-Based Cleavable Linker Enables Custom Isobaric Quantitative Chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Solvent Compatibility of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile organosilicon compound characterized by a flexible siloxane backbone and reactive primary amine functionalities. This unique structure imparts desirable properties for a range of applications, including as a curing agent for epoxy resins, a monomer for the synthesis of polyamides and polyimides, and a surface modifying agent. A thorough understanding of its solubility and solvent compatibility is critical for its effective use in various formulations and chemical syntheses, ensuring homogeneity, predictable reaction kinetics, and optimal performance of the final product. This guide provides a comprehensive overview of the available solubility data, general compatibility with different solvent classes, and standardized methodologies for its determination.

Core Concepts: Solubility of Siloxanes

The solubility of siloxanes is primarily governed by the principle of "like dissolves like." The low polarity of the siloxane (Si-O-Si) backbone and the non-polar nature of the methyl groups typically result in good solubility in non-polar or weakly polar organic solvents. Conversely, they exhibit limited solubility in highly polar solvents like water. The presence of the aminopropyl groups in this compound introduces polar primary amine functionalities, which can influence its solubility profile compared to non-functionalized polydimethylsiloxanes. These amine groups can engage in hydrogen bonding, potentially increasing compatibility with moderately polar solvents.

Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The information available is largely qualitative.

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent Class | Solvent | Solubility/Compatibility | Citation(s) |

| Polar Protic | Water | Slightly soluble | [1][2][3][4] |

| No reaction with water under neutral conditions | [5] | ||

| General Organic | Organic Solvents | Soluble (in the context of polymer synthesis) | [6] |

Solvent Compatibility Profile

Based on the general principles of siloxane chemistry and the influence of the amine functionalities, a compatibility profile can be inferred.

High Compatibility / Likely Soluble:

-

Aromatic Hydrocarbons: Toluene, Xylene

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Aprotic Solvents (in specific reactions): Dioxane

Moderate to Low Compatibility / Potentially Miscible or Partially Soluble:

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Esters: Ethyl Acetate

-

Alcohols: Ethanol, Isopropanol (The amine groups may enhance compatibility compared to non-functionalized siloxanes).

Low Compatibility / Likely Insoluble or Immiscible:

-

Highly Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Short-chain Alcohols: Methanol

-

Glycols: Ethylene Glycol

Experimental Protocols for Solubility Determination

For a precise quantitative determination of the solubility of this compound, a standardized experimental protocol should be followed. The following methodology is a general guideline adapted from principles outlined in OECD Guideline 105 (for water solubility) and ASTM methods for chemical solubility.

Objective

To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Glass vials with screw caps

-

Syringes and filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Test Solutions:

-

In a series of glass vials, add a known volume of the selected solvent.

-

To each vial, add an excess amount of this compound. The presence of a distinct undissolved phase should be visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time required for saturation (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed to let any undissolved material settle.

-

Centrifuge the vials to further separate the undissolved solute from the saturated solution.

-

Carefully extract a known volume of the clear supernatant using a syringe and filter it through a chemically resistant filter to remove any remaining micro-droplets.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered saturated solution with the pure solvent.

-

Analyze the diluted solutions using a suitable and validated analytical method (e.g., GC-FID).

-

Quantify the concentration of this compound in the saturated solution by comparing the analytical response to a calibration curve prepared from standards of known concentrations.

-

-

Data Reporting:

-

Express the solubility as mass per volume (e.g., g/L or mg/mL) or as a weight percentage (wt%).

-

Report the temperature at which the solubility was determined.

-

Logical Relationships in Solubility

The following diagram illustrates the general logical relationship between the properties of this compound, the type of solvent, and the expected solubility outcome.

Caption: Factors influencing solubility.

Conclusion

While quantitative solubility data for this compound remains limited, a strong qualitative understanding of its solvent compatibility can be established based on its chemical structure. It is anticipated to be highly soluble in non-polar and weakly polar organic solvents and exhibits limited solubility in highly polar solvents such as water. For applications requiring precise concentrations, the experimental protocol outlined in this guide provides a robust framework for quantitative solubility determination. This knowledge is essential for formulators and researchers to effectively utilize this versatile siloxane in a variety of scientific and industrial applications.

References

- 1. This compound | 2469-55-8 [chemicalbook.com]

- 2. 1,3-Bis(aminopropyl)tetramethyldisiloxane, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. fishersci.fi [fishersci.fi]

- 4. echemi.com [echemi.com]

- 5. This compound | [gelest.com]

- 6. 1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane Cas 2469-55-8 | Bis(3-aminopropyl)tetramethyldi [cfmats.com]

An In-Depth Technical Guide to Diamino-Functional Siloxane Monomers: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diamino-functional siloxane monomers, outlining their fundamental characteristics, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further research and application.

Core Characteristics of Diamino-Functional Siloxane Monomers

Diamino-functional siloxane monomers are a class of organosilicon compounds characterized by the presence of two amino functional groups and a siloxane backbone. This unique bifunctional nature imparts a versatile set of properties, making them valuable as coupling agents, surface modifiers, and building blocks for more complex polymers.[1][2][3] The amino groups provide reactivity towards a wide range of organic polymers, while the siloxane component ensures compatibility with and adhesion to inorganic substrates.[1][4]

The general structure of a diamino-functional silane can be represented as Y-R-Si-X3, where Y is an organic functional group containing amino moieties, R is an alkyl group, and X represents a hydrolyzable group, typically an alkoxy group.[5] The hydrolyzable groups react with surface hydroxyls on inorganic materials to form stable siloxane (Si-O-Si) bonds, while the amino groups can react with various organic resins.[1][5]

Key Properties and Applications

These monomers are instrumental in a variety of industrial and research applications due to their ability to:

-

Promote Adhesion: They significantly enhance the adhesion between organic polymers and inorganic substrates such as glass, metals, and silica.[2][4] This is crucial in the manufacturing of composites, coatings, and adhesives.[1]

-

Improve Mechanical Properties: By acting as a molecular bridge between the organic and inorganic phases, they can improve the flexural strength, tensile strength, and impact resistance of composite materials.[3][4]

-

Surface Modification: They can be used to modify the surface properties of materials, for example, by introducing hydrophobicity.[4]

-

Crosslinking Agents: The dual amino functionality allows them to act as crosslinkers in polymer systems, enhancing their thermal and mechanical stability.[1]

-

Drug Delivery Systems: Their biocompatibility and ability to be functionalized make them promising candidates for the development of drug delivery vehicles.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative diamino-functional siloxane monomers. This information is essential for selecting the appropriate monomer for a specific application and for predicting its behavior in different chemical environments.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (CAS: 1760-24-3)

| Property | Value | Reference |

| Molar Mass | 222.36 g/mol | |

| Boiling Point | 261 - 263 °C (at 1013 hPa) | |

| Density | 1.02 g/cm³ (at 20 °C) | |

| Vapor Pressure | 1.5 hPa (at 20 °C) | |

| Flash Point | 136 °C | |

| Ignition Point | 300 °C | |

| pH | 10 (10 g/l in H₂O at 20 °C) | [7] |

| Solubility | Insoluble in water (hydrolyzes) |

Table 2: Properties of Aminopropyl Terminated Polydimethylsiloxane (Representative Examples)

| Property | Value | Reference |

| Average Mn | ~2500 g/mol | [8] |

| Boiling Point | >200 °C | [9] |

| Density | 0.98 g/mL (at 25 °C) | [9] |

| Appearance | Viscous liquid, Colourless | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of diamino-functional siloxane monomers.

Synthesis of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

While the direct synthesis of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane is a complex industrial process, a general laboratory-scale functionalization of a siloxane with an amino group can be conceptualized through a hydrosilylation reaction. The following is a representative protocol for the synthesis of an amino-functional siloxane.[10]

Materials:

-

Hydrido-functional siloxane (e.g., tetramethyldisiloxane)

-

Unsaturated amine (e.g., allylamine)

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, dissolve the hydrido-functional siloxane and the unsaturated amine in anhydrous toluene.

-

Add a catalytic amount of the platinum catalyst to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using FTIR by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the product by vacuum distillation or column chromatography.

Characterization Protocols

FTIR is a crucial technique for confirming the synthesis of diamino-functional siloxanes by identifying key functional groups.[11][12][13]

Procedure:

-

Acquire a background spectrum of the empty ATR crystal or KBr pellet.

-

Place a small amount of the liquid or solid sample onto the ATR crystal or prepare a KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic peaks:

-

N-H stretching: 3300-3500 cm⁻¹ (primary and secondary amines)

-

C-H stretching: 2850-2960 cm⁻¹ (alkyl chains)

-

Si-O-Si stretching: 1000-1100 cm⁻¹ (siloxane backbone)

-

Si-C stretching: 1250-1270 cm⁻¹

-

Disappearance of Si-H stretching (for hydrosilylation): ~2100-2200 cm⁻¹[12]

-

Disappearance of C=C stretching (for hydrosilylation): ~1640 cm⁻¹[14]

-

¹H NMR spectroscopy is used to elucidate the structure of the synthesized monomers and to determine the molecular weight of polymers.[15][16]

Procedure:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Assign the peaks to the corresponding protons in the molecule. For aminopropyl-terminated polydimethylsiloxane, typical chemical shifts are:

-

The integration of the peaks can be used to determine the ratio of the different proton environments and to calculate the number-average molecular weight (Mn) for polymeric samples.[15]

TGA is used to evaluate the thermal stability of the siloxane monomers and to quantify the amount of organic functional groups grafted onto a surface.[8][17][18]

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan.[19]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[20]

-

Record the weight loss of the sample as a function of temperature.

-

The onset of decomposition indicates the thermal stability of the material. The weight loss at different temperature ranges can be correlated to the loss of specific functional groups.[18]

Visualizations

Adhesion Promotion Mechanism

The following diagram illustrates the mechanism by which diamino-functional silanes act as adhesion promoters between an inorganic substrate and an organic polymer.

Caption: Adhesion promotion mechanism of a diamino-functional silane.

General Experimental Workflow

This diagram outlines a typical workflow for the synthesis and characterization of diamino-functional siloxane monomers.

Caption: General experimental workflow for synthesis and characterization.

Role in Drug Delivery Systems

Diamino-functional siloxanes can be incorporated into drug delivery systems, such as responsive hydrogels, where they can influence the drug release profile. The amino groups can impart pH-sensitivity, leading to controlled drug release in specific environments.[6]

Caption: pH-responsive drug release from a hydrogel with diamino-functional siloxanes.

References

- 1. nbinno.com [nbinno.com]

- 2. Amino Functional Silane | Amino Silane Coupling Agent & Adhesion Promoter [cfmats.com]

- 3. Diamino Silane, Modified Di-amino Functional Silane | Changfu Chemical [cfsilicones.com]

- 4. Diamino alkyl functional silane oligomer for better adhesion and mechanical properties - News | BRB [brb-international.com]

- 5. sunfar-silicone.com [sunfar-silicone.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane CAS 1760-24-3 | 819172 [merckmillipore.com]

- 8. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04296C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. gelest.com [gelest.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in Advanced Polymer Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS) is a key difunctional amino siloxane monomer utilized in the synthesis of a variety of advanced polymers. Its unique molecular structure, which combines a flexible tetramethyldisiloxane backbone with reactive primary amine end-groups, imparts desirable properties such as enhanced flexibility, improved thermal stability, increased solubility, and superior adhesion to the resulting polymers. This technical guide provides a comprehensive overview of the role of BAPTMDS in the synthesis and modification of polyamides, polyimides, epoxy resins, and polyurethanes. It includes a summary of the mechanical and thermal properties of BAPTMDS-containing polymers, detailed experimental protocols for their synthesis, and graphical representations of key polymerization pathways.

Introduction

The relentless pursuit of high-performance materials in fields ranging from microelectronics to biomedical devices has driven the development of novel polymers with tailored properties. Siloxane-containing polymers have garnered significant attention due to their unique combination of organic and inorganic characteristics. This compound (CAS No. 2469-55-8), hereafter referred to as BAPTMDS, has emerged as a critical building block in this class of materials. The presence of the flexible Si-O-Si bond in its backbone introduces a low rotational energy barrier, leading to polymers with reduced brittleness and improved impact resistance.[1] Concurrently, the terminal primary amine groups provide reactive sites for polymerization with a variety of co-monomers, including dicarboxylic acids, dianhydrides, epoxy resins, and diisocyanates. This guide will delve into the specific applications of BAPTMDS as a monomer, presenting key data and methodologies for the synthesis and characterization of the resulting polymers.

Physicochemical Properties of BAPTMDS

A thorough understanding of the physical and chemical properties of BAPTMDS is essential for its effective use in polymer synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₈N₂OSi₂ | |

| Molecular Weight | 248.52 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 132-139 °C at 11 mmHg | |

| Density | ~0.901 g/mL at 20 °C | |

| Refractive Index | ~1.448 at 20 °C | |

| Solubility | Slightly soluble in water; soluble in many organic solvents |

Table 1: Physicochemical properties of this compound.

Role in Polyamide Synthesis

The incorporation of BAPTMDS into polyamide chains introduces siloxane moieties that disrupt the chain packing and hydrogen bonding, leading to increased solubility and a lower glass transition temperature (Tg).

Impact on Thermal Properties

Copolyamides synthesized by melt polycondensation of BAPTMDS, hexamethylenediamine, and adipic acid exhibit a depression in melting temperature (Tm) and a change in glass transition temperature (Tg) as the concentration of the BAPTMDS-adipic acid component increases.[2]

| Polymer System | Tg (°C) | Tm (°C) | Reference |

| Copolyamide with increasing BAPTMDS content | Varies with composition | Decreases with increasing BAPTMDS | [2] |

Table 2: Thermal properties of copolyamides containing BAPTMDS.

Experimental Protocol: Synthesis of Siloxane-Containing Polyamides

A general procedure for the melt polycondensation of BAPTMDS with a dicarboxylic acid is as follows:

-

Equimolar amounts of this compound and a selected aromatic dicarboxylic acid are placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

-

The mixture is heated under a nitrogen atmosphere to the melting point of the monomers to initiate polycondensation.

-

The temperature is gradually increased while maintaining a nitrogen flow to facilitate the removal of the water byproduct.

-

The polymerization is continued until a viscous polymer melt is obtained.

-

The resulting polyamide is cooled, solidified, and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

Role in Polyimide Synthesis

In polyimide synthesis, BAPTMDS serves as a flexible diamine monomer. Its incorporation into the polyimide backbone enhances solubility and processability while maintaining good thermal stability.

Impact on Thermal and Mechanical Properties

Polyimides prepared from the melt polycondensation of BAPTMDS with various tetracarboxylic dianhydrides, such as pyromellitic dianhydride (PMDA), 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and biphenyltetracarboxylic dianhydride (BPDA), exhibit distinct thermal behaviors. The polyimide derived from PMDA is crystalline with a melting point of 210 °C, while those from BTDA and BPDA are amorphous with glass transition temperatures of 68 °C and 75 °C, respectively.[2] These siloxane-containing polyimides are generally soluble in various organic solvents and possess acceptable thermal stability.[2]

| Dianhydride Co-monomer | Polymer Type | Tg (°C) | Tm (°C) | Reference |

| Pyromellitic dianhydride (PMDA) | Crystalline | - | 210 | [2] |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | Amorphous | 68 | - | [2] |

| Biphenyltetracarboxylic dianhydride (BPDA) | Amorphous | 75 | - | [2] |

Table 3: Thermal properties of polyimides derived from BAPTMDS and various dianhydrides.

Experimental Protocol: Synthesis of Siloxane-Containing Polyimides

The synthesis of siloxane-containing polyimides typically involves a two-step process:

-

Poly(amic acid) Formation: In a dry reaction vessel under a nitrogen atmosphere, BAPTMDS is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of the chosen dianhydride is added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.

-

Imidization: The poly(amic acid) solution is then converted to the corresponding polyimide via thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour, to effect cyclodehydration.

-

Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine, are added to the poly(amic acid) solution and stirred at room temperature to induce imidization. The resulting polyimide is then precipitated, washed, and dried.

-

Polymerization Workflow

Figure 1. General workflow for the synthesis of siloxane-containing polyimides.

Role in Epoxy Resin Formulations

BAPTMDS is employed as a curing agent and a flexibilizer in epoxy resin systems. Its primary amine groups react with the epoxy groups of the resin, leading to crosslinking. The flexible siloxane backbone helps to reduce the internal stress and brittleness of the cured epoxy, thereby improving its toughness and impact resistance.[3] This is particularly beneficial in applications such as electronic packaging, where thermal cycling can induce stress.[1]

Experimental Protocol: Curing of Epoxy Resin with BAPTMDS

A general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with BAPTMDS is as follows:

-

Calculate the stoichiometric amount of BAPTMDS required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of BAPTMDS and the epoxy equivalent weight (EEW) of the resin.

-

Preheat the epoxy resin to reduce its viscosity.

-

Add the calculated amount of BAPTMDS to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Pour the mixture into a mold and cure it in an oven according to a specific curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

Curing Reaction Pathway

Figure 2. Signaling pathway for the curing of epoxy resin with BAPTMDS.

Role in Polyurethane and Polysiloxane-Urea Copolymer Synthesis

In the synthesis of polyurethanes and polysiloxane-urea copolymers, BAPTMDS acts as a chain extender or as a component of the soft segment. Its reaction with diisocyanates leads to the formation of urea linkages.

Impact on Mechanical Properties

Soft thermoplastic polysiloxane-urea elastomers synthesized from amino-terminated polydimethylsiloxanes, 4,4′-Methylenebis(cyclohexylisocyanate) (H12MDI), and BAPTMDS as a chain extender exhibit excellent flexibility and transparency, making them suitable for applications such as intraocular lenses.

Experimental Protocol: Synthesis of Polysiloxane-Urea Elastomers

A two-step polyaddition route can be employed for the synthesis of these elastomers:

-

Catalyst Preparation (Tetramethylammonium-3-aminopropyl-dimethylsilanolate): BAPTMDS and tetramethylammonium hydroxide (TMAH) are dissolved in an appropriate solvent like THF and heated to reflux. The solvent and byproducts are then removed under vacuum to yield the catalyst.

-

Polymerization:

-

Prepolymer Formation: An amino-terminated polydimethylsiloxane is reacted with an excess of a diisocyanate (e.g., H12MDI) to form an isocyanate-terminated prepolymer.

-

Chain Extension: The prepolymer is then reacted with a stoichiometric amount of BAPTMDS as a chain extender to form the final polysiloxane-urea elastomer. The reaction progress can be monitored by FTIR-ATR spectroscopy by observing the disappearance of the isocyanate peak.

-

Logical Relationship of Synthesis

Figure 3. Logical relationship in the synthesis of polysiloxane-urea elastomers.

Conclusion

This compound is a highly versatile and valuable monomer in the field of polymer chemistry. Its unique combination of a flexible siloxane backbone and reactive amine functionalities allows for the synthesis of a wide range of polymers with tailored properties. The incorporation of BAPTMDS into polyamides, polyimides, epoxy resins, and polyurethanes leads to materials with enhanced flexibility, improved thermal stability, and better processability. This technical guide has provided an overview of the key applications of BAPTMDS, along with quantitative data and detailed experimental protocols, to aid researchers and scientists in the development of next-generation high-performance materials. Further research into the structure-property relationships of BAPTMDS-based polymers will undoubtedly continue to expand their application in diverse and demanding technological fields.

References

In-Depth Technical Guide on the Thermal Stability of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a versatile organosilicon compound. This document outlines the material's thermal properties, presents available data on its decomposition, and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to this compound

This compound is a diamine-functionalized siloxane that finds applications as a curing agent, a monomer for specialty polymers, and a surface modifying agent. Its thermal stability is a critical parameter for its use in high-temperature applications and for ensuring safety during its handling and processing. Thermal decomposition of this compound can lead to the release of irritating and hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and silicon dioxide.

Thermal Stability Analysis: Quantitative Data

Direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively available in the public domain. However, studies on materials incorporating aminopropyl-terminated siloxanes provide valuable insights into the thermal behavior of this functional group.

The following table summarizes TGA data for an epoxy nanocomposite reinforced with aminopropyl-terminated polydimethylsiloxane-treated carbon nanotubes (AFCNTs). While this data does not represent the pure compound, it indicates the thermal stability imparted by the aminopropyl siloxane functionality within a polymer matrix.

| Material System | T5 (°C) | T10 (°C) | Char Yield at 700 °C (%) |

| Pristine Epoxy Matrix | 352 | 363 | - |

| Epoxy + 2.5 wt.% AFCNT | 374 | 387 | +3.35 (relative to neat matrix) |

T5 and T10 represent the temperatures at which 5% and 10% weight loss occurs, respectively. This data demonstrates that the incorporation of aminopropyl-terminated siloxanes can enhance the thermal stability of a polymer system.[1]

Experimental Protocols for Thermal Analysis

To facilitate further research and analysis of this compound, detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below.

Thermogravimetric Analysis (TGA) Protocol

TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining the thermal stability and decomposition profile of liquid samples like this compound.

Objective: To determine the onset of decomposition and the weight loss profile of this compound as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).

Materials:

-

This compound sample.

-

Alumina or platinum crucibles (150 µL).[2]

-

Inert gas (e.g., Nitrogen, 99.999% purity).

-

Oxidizing gas (e.g., Air, for oxidative stability studies).

Procedure:

-

Sample Preparation:

-

Place a clean, empty alumina or platinum crucible on the TGA's microbalance and tare it.

-

Carefully dispense 5-10 mg of the liquid this compound into the crucible.[3] For liquid samples, ensure the bottom of the crucible is evenly covered.

-

Record the exact initial sample weight.

-

-

Instrument Setup:

-

Set the purge gas (typically nitrogen for decomposition studies) to a flow rate of 20-50 mL/min.

-

Set the temperature program:

-

Equilibrate at 30 °C.

-

Ramp up the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A common heating rate for such analyses is 10°C/min.[4]

-

-

-

Data Acquisition:

-

Initiate the TGA run.

-

The instrument will record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

-

Identify the temperatures for 5% (T5) and 10% (T10) weight loss.

-

Determine the residual weight at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting, crystallization, and glass transitions.

Objective: To identify thermal transitions such as boiling point, and to observe any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-20 or similar).

Materials:

-

This compound sample.

-

Hermetic aluminum pans and lids.

-

Inert gas (e.g., Nitrogen, 99.999% purity).

Procedure:

-

Sample Preparation:

-

Place a clean, empty hermetic aluminum pan on a microbalance and tare it.

-

Dispense 2-10 mg of the liquid this compound into the pan.[5]

-

Hermetically seal the pan using a sample press. This is crucial for liquid samples to prevent evaporation before boiling or decomposition.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the purge gas (nitrogen) to a flow rate of 20-50 mL/min.

-

Set the temperature program:

-

Equilibrate at a temperature below the expected boiling point (e.g., 25 °C).

-

Ramp up the temperature to a point beyond the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Acquisition:

-

Start the DSC run.

-

The instrument will record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which may correspond to the boiling point.

-

Identify exothermic peaks, which may indicate decomposition or other chemical reactions.

-

Determine the onset temperature and the peak temperature for each observed transition.

-

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the general workflow for conducting a thermal stability analysis of this compound.

Caption: Workflow for TGA and DSC analysis.

Logical Relationship of Thermal Decomposition

This diagram illustrates the logical progression of the thermal decomposition of this compound based on general knowledge of siloxane and amine chemistry.

Caption: Conceptual decomposition pathway.

References

Technical Guide: Purity and Isomeric Profiles of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile difunctional aminosiloxane utilized extensively as a monomer and chain extender in the synthesis of various polymers, including polyamides and polyimides, and as a curing agent for epoxy resins. Its utility in high-performance applications, particularly within the electronics and biomedical sectors, necessitates a thorough understanding and control of its purity and isomeric composition. This technical guide provides a comprehensive overview of the purity levels, potential isomers, and the analytical and purification methodologies critical for ensuring the quality and consistency of this compound.

Purity Levels and Isomeric Impurities

The purity of this compound is a critical parameter that can significantly influence the properties of the resulting polymers and materials. Commercially available grades of this compound typically exhibit purities ranging from greater than 83% to as high as 97%.

| Purity Level | Analysis Method | Source |

| >97% | Not Specified | Commercial Supplier[1] |

| ≥92.0% | Gas Chromatography (GC) | Commercial Supplier[2] |

| >83.0% | Gas Chromatography (GC) | Commercial Supplier[3] |

A key consideration in the synthesis and application of this compound is the potential for the formation of isomeric impurities. The primary isomer of concern is 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane . This isomer can arise during the hydrosilylation step of the synthesis. The presence of this isomer can be detrimental to the performance of the final product, particularly in applications requiring high thermal stability, as it is less heat stable than the desired 1,3-isomer.[4]

Synthesis and Purification

A common route for the synthesis of this compound involves the hydrosilylation of an N-silylated allylamine compound with a hydrogendimethylalkoxysilane in the presence of a platinum catalyst, followed by desilylation and hydrolysis.[4] A method has been patented that produces the desired product free of the 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane isomer.[4]

Purification is most effectively achieved through vacuum distillation .[4] This process removes lower-boiling impurities and unreacted starting materials.

Below is a generalized workflow for the synthesis and purification of this compound designed to minimize isomeric impurities.

Experimental Protocols

Synthesis of Isomer-Free this compound

This protocol is adapted from a patented method designed to produce high-purity, isomer-free product.[4]

-

Hydrosilylation and Desilylation:

-

Charge a suitable reaction vessel equipped with a stirrer, reflux condenser, thermometer, and dropping funnel with N-trimethylsilylallylamine and a platinum catalyst (e.g., a 4% isopropyl alcohol solution of H₂PtCl₆·6H₂O).

-

Heat the mixture.

-

Add hydrogendimethylethoxysilane dropwise to the flask over a period of time to control the exothermic reaction.

-

After the addition is complete, continue to stir the reaction mixture at an elevated temperature to ensure the completion of the hydrosilylation.

-

Cool the reaction mixture and add an alcohol (e.g., ethanol) to effect desilylation.

-

-

Hydrolysis and Purification:

-

Remove the alcohol and other volatile components under reduced pressure.

-

Add water to the remaining residue and reflux the mixture for a specified time to hydrolyze the alkoxysilane intermediates.

-

Perform vacuum distillation on the resulting product. Collect the fraction at the appropriate boiling point and pressure (e.g., 91-93°C / 1.5 mmHg) to yield pure this compound.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

GC-MS is a powerful technique for assessing the purity of this compound and quantifying the presence of isomers and other impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the analysis of siloxanes (e.g., VF-WAX elastic quartz capillary column).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 220°C.

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Final hold: 5 minutes at 240°C.

-

-

MS Detection: Electron Ionization (EI) mode at 70 eV.

-

Mass Spectrometer Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Note: This is a general method; optimization may be required based on the specific instrument and impurities being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule. Expected signals include those for the methyl protons on the silicon atoms, and the methylene protons of the aminopropyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the three different carbons of the propyl chain.

-

²⁹Si NMR: Silicon-29 NMR is particularly useful for characterizing siloxane compounds. A distinct signal is expected for the silicon atoms in the disiloxane backbone.

Quality Control Workflow

A robust quality control workflow is essential to ensure the consistent quality of this compound for its intended applications.

Conclusion